Nitric acid hydrate thulium

Beschreibung

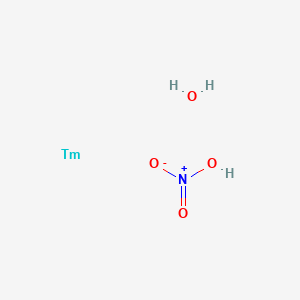

Nitric acid hydrate thulium, chemically designated as Thulium(III) nitrate hexahydrate (Tm(NO₃)₃·6H₂O), is a rare-earth metal nitrate compound. It appears as dark-green crystalline solids, readily soluble in water, and exhibits hygroscopic properties . Key identifiers include CAS numbers 35725-33-8 (hexahydrate) and 36548-87-5 (anhydrous form), with a molecular weight of 463.04 g/mol (hydrated) and 354.95 g/mol (anhydrous) .

This compound is synthesized by dissolving thulium oxide in concentrated nitric acid, followed by crystallization. It serves as a precursor in advanced material synthesis, including ceramics, phosphors, fiber amplifiers, and laser technologies . Safety protocols emphasize avoiding contact with organic materials (risk of combustion) and using protective equipment due to its oxidizing nature .

Eigenschaften

IUPAC Name |

nitric acid;thulium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.H2O.Tm/c2-1(3)4;;/h(H,2,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBKJUMJLGWJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Tm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO4Tm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.963 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35725-33-8 | |

| Record name | Thulium(3+) nitrate hydrate (1:3:6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35725-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wirkmechanismus

The mechanism of action of thulium(III) nitrate hydrate involves its ability to act as an oxidizing or reducing agent in various chemical reactions. The nitrate ions can participate in redox reactions, leading to the formation of different thulium compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Ytterbium(III) Nitrate (Yb(NO₃)₃)

- Physical Properties: Colorless crystals, forming hydrates (e.g., Yb(NO₃)₃·5H₂O) .

- Solubility: Highly water-soluble, similar to Tm(NO₃)₃·6H₂O.

- Applications : Used in nuclear medicine imaging and as a dopant in optical fibers. Unlike thulium nitrate, ytterbium nitrate exhibits near-infrared luminescence , making it valuable in bioimaging .

- Safety : Less reactive with organic materials compared to thulium nitrate but still requires oxidative hazard precautions .

Thorium(IV) Nitrate (Th(NO₃)₄)

- Physical Properties: Yellowish crystals, forming hydrates (e.g., Th(NO₃)₄·4H₂O) .

- Solubility: Soluble in water and polar organic solvents (e.g., ethanol).

- Applications : Primarily in nuclear fuel cycles and catalysts. Unlike thulium nitrate, thorium nitrate is radioactive , limiting its use in consumer applications .

- Stability : Less hygroscopic but requires radiation shielding during handling .

Thulium(III) Oxalate Hydrate (Tm₂(C₂O₄)₃·xH₂O)

- Physical Properties : White powder, CAS 58176-73-1 , with variable hydration states .

- Applications: Preferred for synthesizing high-purity thulium oxide (Tm₂O₃) via thermal decomposition. Unlike the nitrate, it is non-hygroscopic, simplifying storage .

- Solubility : Insoluble in water; requires acidic conditions for dissolution, limiting its utility in aqueous-phase reactions .

Thulium(III) Carbonate Hydrate (Tm₂(CO₃)₃·xH₂O)

- Physical Properties : White crystalline solid, CAS N/A (see Ce₂(CO₃)₃·xH₂O analogs) .

- Applications : Used in magnetic refrigeration and alloy production. Unlike thulium nitrate, it decomposes at lower temperatures (<300°C), enabling energy-efficient processing .

- Market Trends : Projected CAGR of 8.2% (2025–2032) in aerospace and medical sectors, reflecting broader industrial adoption than nitrate derivatives .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.